molecular formula C12H14BClF2O2 B13913785 2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13913785
M. Wt: 274.50 g/mol
InChI Key: FLYTWEFEWAUJGC-UHFFFAOYSA-N
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Description

2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a chlorodifluorophenyl group. It is often used as a building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3,5-difluorophenylboronic acid with a dioxaborolane derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by palladium-based catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions, particularly those involving the boronic ester group. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The chlorodifluorophenyl group can also interact with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and a chlorodifluorophenyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and a versatile tool in scientific research .

Properties

Molecular Formula

C12H14BClF2O2

Molecular Weight

274.50 g/mol

IUPAC Name

2-(2-chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(16)10(8)14/h5-6H,1-4H3

InChI Key

FLYTWEFEWAUJGC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)F)F

Origin of Product

United States

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